molecular formula C19H34O15 B119127 5a-Cdiman-mannopyranose CAS No. 148253-87-6

5a-Cdiman-mannopyranose

Cat. No. B119127
M. Wt: 502.5 g/mol
InChI Key: ZGQJSNHXYLFUGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5a-Cdiman-mannopyranose is a synthetic carbohydrate that has been studied extensively for its potential applications in scientific research. This molecule is a modified form of mannose, a naturally occurring sugar that is found in many organisms. The modification of mannose to create 5a-Cdiman-mannopyranose has led to a molecule that has unique properties and potential applications in a variety of fields.

Mechanism Of Action

The mechanism of action of 5a-Cdiman-mannopyranose is related to its ability to bind to specific proteins. The molecule has a unique shape that allows it to interact with proteins in a specific way, which can lead to changes in their function. By studying these interactions, researchers can gain insights into the underlying mechanisms of many biological processes.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5a-Cdiman-mannopyranose are still being studied. However, some research has suggested that this molecule may have anti-inflammatory properties, which could make it a potential therapy for diseases that involve inflammation.

Advantages And Limitations For Lab Experiments

One of the primary advantages of 5a-Cdiman-mannopyranose for lab experiments is its unique properties. The molecule has a specific shape that allows it to interact with proteins in a specific way, which can be useful for studying carbohydrate-protein interactions. However, one of the limitations of this molecule is that it can be difficult and expensive to synthesize, which can limit its use in some experiments.

Future Directions

There are many potential future directions for research involving 5a-Cdiman-mannopyranose. One area of interest is the development of new therapies for diseases that involve carbohydrate-protein interactions. Another potential direction is the study of the molecule's anti-inflammatory properties and its potential use as a therapy for inflammatory diseases.
In conclusion, 5a-Cdiman-mannopyranose is a synthetic carbohydrate that has unique properties and potential applications in a variety of fields. Its ability to interact with proteins in a specific way makes it a valuable tool for studying carbohydrate-protein interactions, and its potential anti-inflammatory properties make it a potential therapy for diseases that involve inflammation. While there are limitations to its use in lab experiments, the future directions for research involving this molecule are vast and exciting.

Synthesis Methods

The synthesis of 5a-Cdiman-mannopyranose is a complex process that involves several steps. The starting material is mannose, which is modified using a series of chemical reactions to create the final product. One of the key steps in the synthesis process is the introduction of a cyclopentene ring into the molecule, which gives it its unique properties.

Scientific Research Applications

The potential applications of 5a-Cdiman-mannopyranose in scientific research are vast. One of the primary uses of this molecule is in the study of carbohydrate-protein interactions. Carbohydrate-protein interactions play a critical role in many biological processes, including cell signaling and immune response. By studying these interactions using 5a-Cdiman-mannopyranose, researchers can gain a better understanding of how these processes work and potentially develop new therapies for diseases.

properties

CAS RN

148253-87-6

Product Name

5a-Cdiman-mannopyranose

Molecular Formula

C19H34O15

Molecular Weight

502.5 g/mol

IUPAC Name

2-(hydroxymethyl)-6-[[2,4,5-trihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]methoxy]oxane-3,4,5-triol

InChI

InChI=1S/C19H34O15/c20-2-7-11(25)13(27)15(29)18(32-7)31-4-5-1-6(22)10(24)17(9(5)23)34-19-16(30)14(28)12(26)8(3-21)33-19/h5-30H,1-4H2

InChI Key

ZGQJSNHXYLFUGJ-UHFFFAOYSA-N

SMILES

C1C(C(C(C(C1O)O)OC2C(C(C(C(O2)CO)O)O)O)O)COC3C(C(C(C(O3)CO)O)O)O

Canonical SMILES

C1C(C(C(C(C1O)O)OC2C(C(C(C(O2)CO)O)O)O)O)COC3C(C(C(C(O3)CO)O)O)O

synonyms

5a-carba-3,6-di-O-mannopyranosylmannopyranose
5a-CdiMan-mannopyranose

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.